molecular formula C6F12S2 B1606920 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane CAS No. 791-50-4

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

Cat. No.: B1606920
CAS No.: 791-50-4
M. Wt: 364.2 g/mol
InChI Key: QKKBOQYIHOYXKK-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is a unique organosulfur compound characterized by its four trifluoromethyl groups attached to a 1,3-dithietane ring. This compound is notable for its high fluorine content and distinctive chemical properties, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane plays a crucial role in biochemical reactions, particularly in the formation of cycloadducts. It interacts with a variety of biomolecules, including enzymes and proteins. For instance, the compound reacts with N-vinylamides to form 4-amino-2,2-bis(trifluoromethyl)thietanes . These reactions typically occur in polar solvents such as DMF and DMSO, and do not require a catalyst. The nature of these interactions is primarily based on the compound’s ability to form [2 + 2] cycloadducts, which are stabilized by the electron-withdrawing trifluoromethyl groups.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of cycloadducts with N-vinylimidazole leads to the production of 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione . This interaction can alter the normal functioning of cellular proteins and enzymes, leading to changes in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form stable cycloadducts with electron-rich olefins and dienes is a key aspect of its mechanism of action . These interactions often result in enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, the compound’s interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that the compound’s effects on cellular function can persist, leading to sustained changes in cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, the compound can become toxic, leading to adverse effects on cellular and organismal health . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its reaction with N-vinylamides and other electron-rich olefins can lead to the formation of various cycloadducts, which are then metabolized by cellular enzymes. These interactions can alter the normal metabolic processes, leading to changes in cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s high reactivity and stability allow it to interact with various cellular components, affecting its overall distribution and function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane can be synthesized through the reaction of perfluoropropene with elemental sulfur in the presence of potassium fluoride and dimethylformamide (DMF). The reaction proceeds under controlled conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12S2/c7-3(8,9)1(4(10,11)12)19-2(20-1,5(13,14)15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBOQYIHOYXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(SC(S1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229537
Record name 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-50-4
Record name 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexafluorothioacetone dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAFLUOROTHIOACETONE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC36T3ZR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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